Barium phosphate

Overview

Description

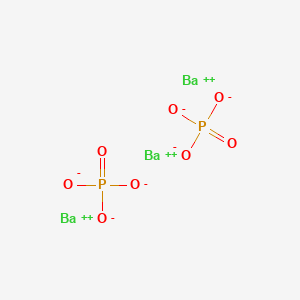

Barium phosphate is an inorganic compound with the chemical formula Ba₃(PO₄)₂. It is composed of barium cations and phosphate anions. This compound is typically found as a white crystalline powder and is sparingly soluble in water. This compound is known for its role in various applications, including ceramics, phosphors for luminescent devices, and certain dental cements .

Mechanism of Action

Target of Action

Barium phosphate (Ba3(PO4)2) is a compound that primarily targets the optical and electrical characteristics of materials . It has been used in the creation of microcrystals due to its unique properties . These microcrystals have found applications in optical, optoelectronic, and mechanical devices .

Mode of Action

The mode of action of this compound is largely physical. It forms a physical block on the surface of the material it interacts with . This blocking action, also known as passivation, prevents interaction with water or oxygen . This property is particularly useful in the creation of corrosion inhibitors .

Biochemical Pathways

For instance, it has been used as a contrast agent in micro-computed tomography (micro-CT) imaging of blood vessels in the mouse brain . This allows for the visualization and evaluation of the presence and extent of angiogenesis, a process that occurs naturally during development and tissue repair .

Pharmacokinetics

It has been used as a contrast agent in micro-ct imaging, suggesting that it has suitable properties for distribution within the body .

Result of Action

The primary result of this compound’s action is the formation of a physical barrier that prevents interaction with water or oxygen . This can be particularly useful in applications such as corrosion prevention . Additionally, when used as a contrast agent in micro-CT imaging, this compound can enhance the visibility of blood vessels, allowing for clearer and higher-quality images .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the phase and shape of the material depend on the pH of the initial solution, experimental temperature, time, and concentration of the reactant solution . Furthermore, this compound has been found to be effective in removing brilliant green, an organic pollutant, from synthetic medium, indicating its potential use in environmental remediation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium phosphate can be synthesized through several methods:

Reaction of Barium Carbonate with Metaphosphoric Acid: [ \text{BaCO}_3 + 2\text{HPO}_3 \rightarrow \text{Ba(PO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction of Barium Chloride with Sodium Metaphosphate: [ \text{BaCl}_2 + 2\text{NaPO}_3 \rightarrow \text{Ba(PO}_3)_2 + 2\text{NaCl} ]

Reaction of Barium Hydroxide with Phosphoric Acid: [ \text{Ba(OH)}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{Ba(PO}_3)_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting barium chloride with sodium phosphate under controlled conditions to ensure high purity and yield .

Types of Reactions:

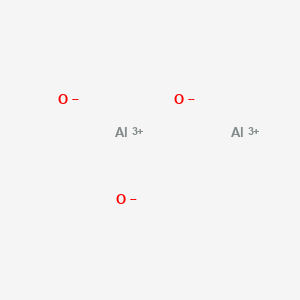

Precipitation Reactions: this compound can precipitate from solutions containing barium and phosphate ions. [ 3\text{Ba}^{2+} + 2\text{PO}_4^{3-} \rightarrow \text{Ba}_3(\text{PO}_4)_2 ]

Reactions with Acids: this compound reacts with strong acids to form soluble barium salts and phosphoric acid. [ \text{Ba}_3(\text{PO}_4)_2 + 6\text{HCl} \rightarrow 3\text{BaCl}_2 + 2\text{H}_3\text{PO}_4 ]

Common Reagents and Conditions: Common reagents include barium chloride, sodium phosphate, and various acids. Reactions typically occur in aqueous solutions at room temperature.

Major Products: The major products of these reactions are barium salts and phosphoric acid.

Scientific Research Applications

Barium phosphate has several scientific research applications:

Micro-Computed Tomography (Micro-CT): Nanostructured this compound is used as a contrast agent for imaging blood vessels in the brain.

Wastewater Treatment: Magnetic this compound composites are used to remove organic pollutants like Brilliant Green from wastewater.

Optical Materials: this compound is used in the production of glasses and phosphors for luminescent devices.

Comparison with Similar Compounds

Calcium Phosphate (Ca₃(PO₄)₂): Similar to barium phosphate, calcium phosphate is used in ceramics and dental cements. calcium phosphate is more commonly found in biological systems, such as bones and teeth.

Strontium Phosphate (Sr₃(PO₄)₂): Strontium phosphate shares similar properties with this compound but is less commonly used in industrial applications.

Uniqueness: this compound is unique due to its high refractive index, low dispersion, and high thermal expansion coefficient, making it particularly valuable in optical materials and specialized glasses .

Properties

IUPAC Name |

barium(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKZZMMCDILMEF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

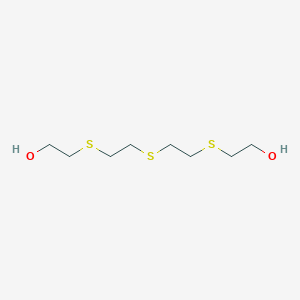

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3(PO4)2, Ba3O8P2 | |

| Record name | barium orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889612 | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium phosphate is soluble in water; [Nordberg, p. 19] | |

| Record name | Barium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13466-20-1, 13517-08-3, 13847-18-2 | |

| Record name | Phosphoric acid, barium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013517083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tribarium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of barium phosphate?

A1: The molecular formula of this compound is Ba3(PO4)2. []

Q2: What crystal structures can this compound adopt?

A2: this compound can be synthesized in various crystal structures, including orthorhombic, [, , ] and apatite-type structures. [] The specific structure obtained depends on the synthesis conditions, such as temperature, pH, and presence of dopants.

Q3: What are the typical spectroscopic characteristics of this compound?

A3:

FTIR: this compound glasses exhibit characteristic IR- and Raman-active bands associated with phosphate groups. The position of (P-O-P) bands can shift depending on the presence of other elements like CaF2. []

XRD: XRD analysis is used to confirm the amorphous or crystalline nature of the material and identify specific phases like Ba(H2PO4)2 or β-Ba(PO3)2. []

Raman Spectroscopy:* Provides information about the structural units present, such as metaphosphate Q2 units, ring-type metaborate, diborate, and PO4–BO4 groups. []

Q4: How does the density of this compound glass change with the addition of B2O3?

A4: The density of this compound glass decreases with increasing B2O3 concentration. [] This is attributed to the formation of a more open glass structure with the addition of B2O3.

Q5: How does the addition of CaF2 affect the optical properties of this compound glass?

A5: The addition of CaF2 to this compound glasses leads to a shift in the optical band gap energy (Eopt) and Urbach energy (Etail). [] This suggests changes in the electronic band structure of the glass.

Q6: Can this compound nanoparticles be synthesized using bio-inspired methods?

A6: Yes, nano-sized barium phosphates have been successfully prepared using a bio-inspired approach involving bacteria and controlled pH conditions. [] This method offers a potential route for environmentally friendly synthesis.

Q7: What is the effect of sealing treatment on this compound conversion coatings on magnesium alloys?

A7: Sealing treatment of this compound conversion coatings on magnesium alloys, using solutions like Na2SiO3 and NaOH, results in smoother, denser coatings with improved corrosion resistance. [] The treatment introduces elements like C and Si, forming compounds like SiO2, BaSi4O9, Na2SiO3, and MgF2, which contribute to the enhanced corrosion protection. []

Q8: How is this compound utilized in corrosion protection?

A8: this compound is used as a pigment in epoxy coatings for enhanced corrosion resistance, particularly on metallic substrates. [] Nano-flake this compound reacts with iron oxide (a common corrosion product) to form insoluble FePO4, creating a barrier at corrosion sites. []

Q9: What are the potential applications of this compound doped with rare-earth ions?

A9: this compound doped with trivalent rare-earth ions, such as Ce3+, Pr3+, Gd3+, and Tb3+, functions as an efficient X-ray storage phosphor. [] These materials exhibit different thermal stimulation properties compared to their La3+ doped counterparts. [] Additionally, this compound doped with Eu2+ can be used in X-ray conversion screens due to its luminescent properties. []

Q10: Can this compound be used for bacterial removal and disinfection?

A10: Yes, magnetic this compound nanoflakes embedded with iron oxide nanoparticles (Fe3O4@Ba3(PO4)2) demonstrate highly efficient bacterial removal, specifically targeting E. coli. [] The material exhibits a high removal efficiency of 97% within 30 minutes at 25°C and pH 6. [] The magnetic properties of the composite facilitate its easy recovery from water after treatment. []

Q11: Are there any applications of this compound in laser technology?

A11: this compound glasses, especially those with high glass transition temperatures, are being explored as potential materials for high-power laser glasses. [] The introduction of SiO2 into these glasses can improve their thermal, refractive, and mechanical properties, making them suitable for demanding laser applications. []

Q12: How does the pH of the solution affect the conversion of borate glass to this compound?

A12: The pH of the solution plays a crucial role in the type of this compound formed during the conversion of borate glass in a phosphate solution. At a pH of 9.0, a this compound product isostructural to BaHPO4 is formed, while at pH 12.0, the product is isostructural to Ba3(PO4)2. []

Q13: Can this compound be used to remove metal cations from solutions?

A13: Yes, layered crystalline this compound, when organofunctionalized with silylating agents containing amine groups, exhibits a high affinity for metal cations like Fe3+, Cu2+, and Zn2+. [] The basic nitrogen centers on the functionalized material efficiently adsorb these cations from ethanol solutions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)

![trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B82766.png)